(2R,3'aS,7'aR)-1'-phenyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]
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Overview
Description
(2R,3’aS,7’aR)-1’-phenyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of an aziridine ring fused to an indole moiety, which imparts significant strain and reactivity to the molecule. The presence of the aziridine ring, a three-membered nitrogen-containing ring, is particularly interesting due to its high strain energy and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3’aS,7’aR)-1’-phenyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] typically involves the formation of the aziridine ring followed by its fusion with the indole structure. One common method involves the cyclization of a suitable precursor containing both aziridine and indole functionalities under controlled conditions. For instance, the reaction of an aziridine precursor with an indole derivative in the presence of a base or a catalyst can facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(2R,3’aS,7’aR)-1’-phenyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted indole derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield amines, depending on the reagents and conditions used.
Substitution Reactions:
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Transition metal catalysts such as palladium or copper
Major Products
The major products formed from these reactions include substituted indoles, N-oxides, and amines, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
(2R,3’aS,7’aR)-1’-phenyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,3’aS,7’aR)-1’-phenyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] involves the high reactivity of the aziridine ring, which can undergo nucleophilic attack leading to ring opening and subsequent reactions. The indole moiety can participate in various electrophilic and nucleophilic substitution reactions, contributing to the compound’s versatility in chemical transformations . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity towards nucleophiles.
Indole derivatives: Compounds containing the indole moiety, such as tryptamines and indole-3-carbinol, have comparable chemical properties and biological activities.
Uniqueness
(2R,3’aS,7’aR)-1’-phenyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] is unique due to its spirocyclic structure, which combines the reactivity of the aziridine ring with the stability and versatility of the indole moiety.
Properties
Molecular Formula |
C15H18N2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
(3R,3aS,7aR)-1-phenylspiro[3a,6,7,7a-tetrahydro-2H-indole-3,2'-aziridine] |
InChI |
InChI=1S/C15H18N2/c1-2-6-12(7-3-1)17-11-15(10-16-15)13-8-4-5-9-14(13)17/h1-4,6-8,13-14,16H,5,9-11H2/t13-,14+,15+/m0/s1 |
InChI Key |
HTZFTFFNWRESMM-RRFJBIMHSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C=C1)[C@@]3(CN3)CN2C4=CC=CC=C4 |
Canonical SMILES |
C1CC2C(C=C1)C3(CN3)CN2C4=CC=CC=C4 |
Origin of Product |
United States |
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